

Application Notes and Protocols for M435-1279 in HGC27 Cells

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Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081

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These application notes provide detailed information and protocols for the use of **M435-1279**, a potent inhibitor of Ubiquitin-Conjugating Enzyme E2T (UBE2T), in the context of gastric cancer research, with a specific focus on the HGC27 cell line.

Introduction

M435-1279 is a small molecule inhibitor of UBE2T, an enzyme implicated in the progression of gastric cancer.^[1] It functions by disrupting the Wnt/ β -catenin signaling pathway, which is frequently hyperactivated in various cancers.^{[1][2]} Specifically, **M435-1279** prevents the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1 (Receptor for Activated C Kinase 1).^{[1][3]} This stabilization of RACK1 leads to the suppression of the Wnt/ β -catenin pathway, thereby inhibiting cancer cell growth and proliferation.

Quantitative Data Summary

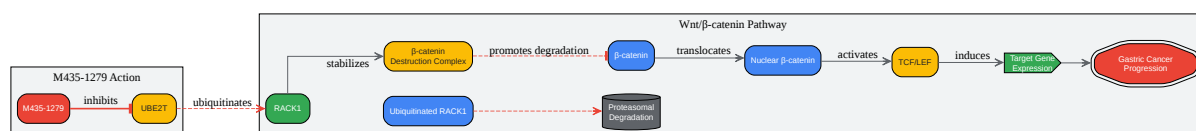
The inhibitory activity of **M435-1279** has been quantified in various gastric cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The IC₅₀ value in HGC27 cells is 11.88 μ M. The compound also demonstrates inhibitory effects against other gastric cancer cell lines such as MKN45 and AGS, and shows lower cytotoxicity in the normal

gastric mucosal cell line GES-1. The binding affinity of **M435-1279** to its target UBE2T has been determined with a dissociation constant (Kd) of 50.5 μ M.

Parameter	Cell Line	Value	Reference
IC50	HGC27	11.88 μ M	
IC50	MKN45	6.93 μ M	
IC50	AGS	7.76 μ M	
IC50	GES-1	16.8 μ M	
Kd (UBE2T)	-	50.5 μ M	

Signaling Pathway

M435-1279 modulates the Wnt/ β -catenin signaling pathway by targeting UBE2T. In gastric cancer, elevated UBE2T levels lead to the ubiquitination and degradation of RACK1. The loss of RACK1 disrupts the β -catenin destruction complex, resulting in the accumulation and nuclear translocation of β -catenin, which in turn activates downstream target genes promoting cancer progression. **M435-1279** inhibits UBE2T, thereby stabilizing RACK1 and suppressing this oncogenic signaling cascade.



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Caption: **M435-1279** inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt/ β -catenin signaling.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of **M435-1279** in HGC27 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

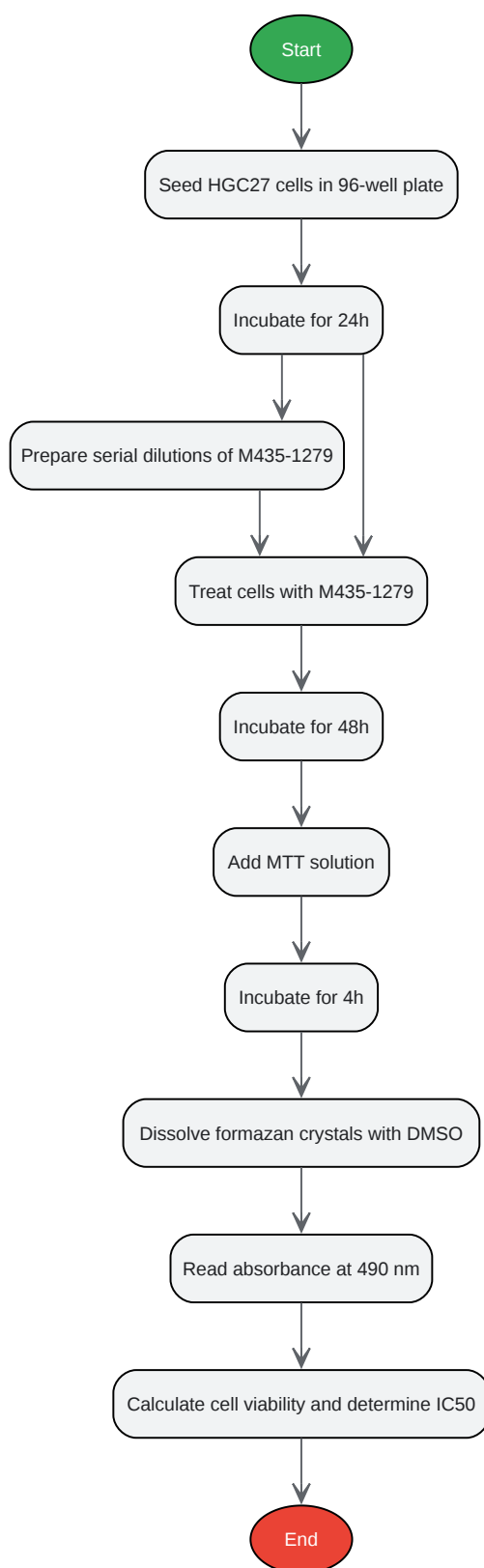
- HGC27 cells
- **M435-1279** compound
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- MTT reagent (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture HGC27 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

- Trypsinize and count the cells.
- Seed 5,000 cells per well in 100 μ L of culture medium in a 96-well plate.
- Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **M435-1279** in DMSO.
 - Prepare serial dilutions of **M435-1279** in culture medium to achieve final concentrations ranging from 0 to 31 μ M (e.g., 0, 2, 4, 8, 16, 31 μ M). A vehicle control (DMSO) should be included.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **M435-1279**.
 - Incubate the plate for 48 hours.
- MTT Assay:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium from each well.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the cell viability against the log of the **M435-1279** concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for determining the IC₅₀ of **M435-1279** in HGC27 cells using an MTT assay.

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References

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